Cefdaloxime
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Overview
Description
Cefdaloxime is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria . This compound is particularly valuable in treating infections that are resistant to other antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefdaloxime is synthesized through a series of chemical reactions involving the formation of its core β-lactam ring structure. . Common methods include acylation and cyclization reactions under controlled conditions to ensure the stability of the β-lactam ring.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce the 7-ACA nucleus, followed by chemical modification to introduce the desired side chains. The process is optimized for high yield and purity, often involving advanced techniques such as crystallization and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Cefdaloxime undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing thiazole ring, affecting the compound’s stability and activity.
Reduction: Reduction reactions can alter the oxime group, potentially impacting the antibiotic’s efficacy.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pH to maintain the integrity of the β-lactam ring .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified side chains, which can exhibit different antibacterial spectra and potencies .
Scientific Research Applications
Cefdaloxime has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of β-lactam antibiotics and their mechanisms of action.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the development of new antibiotics.
Mechanism of Action
Cefdaloxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Cefdaloxime is unique among cephalosporins due to its enhanced stability against β-lactamase enzymes, which are produced by resistant bacteria. This makes it more effective against certain resistant strains compared to other cephalosporins .
Similar Compounds
Cefuroxime: Another cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefpodoxime: A third-generation cephalosporin with similar antibacterial properties but different pharmacokinetic profiles.
Cefixime: Known for its oral bioavailability and effectiveness against a range of bacterial infections.
This compound’s unique structural features and resistance to β-lactamase degradation make it a valuable antibiotic in the fight against resistant bacterial infections.
Properties
Molecular Formula |
C14H15N5O6S2 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 |
InChI Key |
HOGISBSFFHDTRM-RWFJUVPESA-N |
Isomeric SMILES |
COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Synonyms |
RU 29246 RU-29246 RU29246 |
Origin of Product |
United States |
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